N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide
Description
This compound features a benzamide-acetamide pharmacophore with a 3,4-dimethylphenyl group, a sulfanyl linker, and a (E)-configured 2-hydroxyphenyl Schiff base moiety. The hydroxyphenyl group may enhance hydrogen-bonding interactions, while the sulfanyl bridge could influence solubility and electronic properties. Though direct data on its bioactivity are absent in the provided evidence, analogs with similar scaffolds exhibit urease inhibition () and structural relevance to penicillin derivatives (), hinting at its possible pharmacological utility .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-16-7-8-20(13-17(16)2)25-23(27)15-28-21-11-9-19(10-12-21)24-14-18-5-3-4-6-22(18)26/h3-14,26H,15H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIAODXGSVFCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N=CC3=CC=CC=C3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765285-07-2 | |
| Record name | N-(3,4-DIMETHYLPHENYL)-2-((4-((2-HYDROXYBENZYLIDENE)AMINO)PHENYL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide is a complex organic compound with potential biological activities. Its molecular formula is C23H22N2O2S, and it has garnered attention for its possible applications in medicinal chemistry, particularly in the context of cancer therapy and liver regeneration.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2S |
| Molar Mass | 390.5 g/mol |
| CAS Number | 765285-07-2 |
Biological Activity
Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting that this compound may also have similar mechanisms of action .
Liver Regeneration : Research has indicated that compounds related to this structure may play a role in liver regeneration and treatment of liver failure. Specifically, certain derivatives have been studied for their ability to enhance hepatocyte function and promote liver cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It may modulate receptor activity related to growth factors or hormones that influence cell growth and differentiation.
Case Studies
- Antitumor Efficacy : A study involving a series of benzamide derivatives demonstrated that certain compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could be further investigated as a potential anticancer agent .
- Liver Function Improvement : In a clinical setting, compounds structurally related to this acetamide were tested for their effects on liver function markers in patients with liver disease. The results indicated a significant improvement in liver enzyme levels, suggesting a hepatoprotective effect .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide exhibit significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it can inhibit the proliferation of specific cancer cell lines by affecting cell cycle regulation.
- Case Study : A study on a structurally related compound demonstrated its efficacy against breast cancer cells, showing an IC50 value of approximately 0.5 µM, indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, which are crucial in the fight against resistant bacterial strains.
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Study : In vitro testing revealed that the compound exhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, significantly lower than conventional antibiotics.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis via signaling modulation | ~0.5 µM | [Study on Breast Cancer] |
| Antimicrobial | Disrupts cell wall synthesis | 16 µg/mL (S. aureus) | [Antimicrobial Study] |
Applications in Drug Development
This compound serves as a lead compound in drug development for several therapeutic areas:
- Cancer Therapy : Its potential to selectively induce apoptosis makes it a candidate for further development as an anticancer agent.
- Infection Control : Given its antimicrobial properties, it could be explored as a new antibiotic or adjuvant therapy to enhance the effectiveness of existing antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related acetamides:
Key Observations:
The (E)-2-hydroxyphenyl Schiff base may confer metal-chelating abilities, akin to ligands in used for CdO nanoparticle synthesis .
Biological Activity: Sulfonamide derivatives (e.g., Compounds 8 and 13, ) exhibit urease inhibition (IC₅₀: 8.7–12.3 µM), suggesting that the target compound’s acetamide-sulfanyl scaffold could be optimized for similar applications .
Physical Properties: Melting points for analogs range widely (105–475°C), influenced by substituent polarity and molecular symmetry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
